3'-Methylamino-2',3'-dideoxyribosylthymine 3'-Methylamino-2',3'-dideoxyribosylthymine
Brand Name: Vulcanchem
CAS No.: 141039-00-1
VCID: VC21166066
InChI: InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,12,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,9+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol

3'-Methylamino-2',3'-dideoxyribosylthymine

CAS No.: 141039-00-1

Cat. No.: VC21166066

Molecular Formula: C11H17N3O4

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

3'-Methylamino-2',3'-dideoxyribosylthymine - 141039-00-1

Specification

CAS No. 141039-00-1
Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
IUPAC Name 1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,12,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,9+/m0/s1
Standard InChI Key LDZKBUFNIZADPS-DJLDLDEBSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator